molecular formula C24H22FN3O2 B11040050 4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11040050
M. Wt: 403.4 g/mol
InChI Key: XGHLIVCNSMBELZ-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a dimethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a fluorophenyl hydrazine with a suitable diketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group yields a ketone derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target .

Properties

Molecular Formula

C24H22FN3O2

Molecular Weight

403.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C24H22FN3O2/c1-24(2)12-17-20(18(29)13-24)19(14-8-10-15(25)11-9-14)21-22(26-17)27-28(23(21)30)16-6-4-3-5-7-16/h3-11,19,26-27H,12-13H2,1-2H3

InChI Key

XGHLIVCNSMBELZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

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